molecular formula C18H23N3O4S B2429692 2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone CAS No. 1351634-76-8

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

Cat. No. B2429692
CAS RN: 1351634-76-8
M. Wt: 377.46
InChI Key: HYJXABKRQJKMRI-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone is a useful research compound. Its molecular formula is C18H23N3O4S and its molecular weight is 377.46. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

Compounds with a spirothiazolidinone structure, similar to the chemical , have demonstrated potential as antiviral agents. For instance, some derivatives have shown strong activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020). Another study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which share a part of the molecular structure, found significant inhibition of human coronavirus replication (Apaydın et al., 2019).

Antitubercular Potential

A structural study of a compound with a similar structure, (S)-2-(2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (BTZ043), highlighted its promise as an antitubercular drug candidate (Richter et al., 2022).

Antimicrobial Activity

The synthesis of various Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones, incorporating a spirothiazolidine moiety, showed good antimicrobial activity, underscoring the potential of this class of compounds in combating microbial infections (Hussein et al., 2015).

Potential in Analgesic Development

Compounds like 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, which share structural similarities, have exhibited significant analgesic activity in various assays, indicating the potential of spiroheterocycles in pain management (Cohen et al., 1978).

Anticancer and Antidiabetic Applications

Developing spirothiazolidine analogs has shown significant anticancer activities against certain cancer cell lines and exhibited potential as antidiabetic agents, highlighting the diverse therapeutic applications of this chemical structure (Flefel et al., 2019).

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-20(17-19-16-13(23-2)4-3-5-14(16)26-17)12-15(22)21-8-6-18(7-9-21)24-10-11-25-18/h3-5H,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJXABKRQJKMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC2(CC1)OCCO2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone

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